![molecular formula C19H22N2O3 B5780172 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide, also known as ML277, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamide compounds and has a molecular weight of 357.43 g/mol.
Wirkmechanismus
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide acts as a selective activator of the Kir7.1 potassium channel, which is expressed in various tissues, including the pancreas, brain, and kidney. Activation of the Kir7.1 channel leads to hyperpolarization of the cell membrane, which in turn leads to a decrease in insulin secretion in pancreatic beta-cells. In cancer cells, activation of the Kir7.1 channel leads to an increase in intracellular potassium ion concentration, which triggers apoptosis and inhibits cell cycle progression. The exact mechanism of action of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in neurological disorders is still under investigation.
Biochemical and Physiological Effects
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have significant biochemical and physiological effects in various tissues. In pancreatic beta-cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to decrease insulin secretion by activating the Kir7.1 channel. In cancer cells, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to induce apoptosis and inhibit cell cycle progression by increasing intracellular potassium ion concentration. In the brain, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been shown to have anticonvulsant effects, suggesting its potential use in treating epilepsy. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to have analgesic effects, suggesting its potential use in treating neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide in lab experiments is its high selectivity for the Kir7.1 channel. This allows for precise activation of the channel without affecting other potassium channels. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of using 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide is its short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
For 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide include exploring its potential use in combination therapy for cancer and developing more potent and selective analogs.
Synthesemethoden
The synthesis of 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with propionyl chloride to form 3-nitrobenzoyl propionate. This intermediate product is then reacted with 3-aminophenylboronic acid to form the key intermediate, 3-(propionylamino)phenyl)boronic acid. The final step involves the reaction of the key intermediate with isopropoxyamine to form 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide. The synthesis method has been optimized to produce high yields of pure 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurological disorders. It has been shown to activate the Kir7.1 potassium channel, which plays a crucial role in regulating insulin secretion in pancreatic beta-cells. 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In addition, 3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide has been investigated for its potential use in treating neurological disorders, such as epilepsy and neuropathic pain.
Eigenschaften
IUPAC Name |
N-[3-(propanoylamino)phenyl]-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-4-18(22)20-15-8-6-9-16(12-15)21-19(23)14-7-5-10-17(11-14)24-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUZVPMXYMYCDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propanoylamino)phenyl]-3-(propan-2-yloxy)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.